molecular formula C7H10N2OS B12739029 6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole CAS No. 128366-10-9

6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole

Cat. No.: B12739029
CAS No.: 128366-10-9
M. Wt: 170.23 g/mol
InChI Key: XJDSACWUCWIGEB-UHFFFAOYSA-N
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Description

6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused pyrroloimidazole ring system with a methylsulfinyl substituent, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable imidazole derivative with a methylsulfinyl-containing reagent. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-2-(methylthio)-5H-pyrrolo(1,2-a)imidazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    6,7-Dihydro-2-(methylsulfonyl)-5H-pyrrolo(1,2-a)imidazole: Contains a methylsulfonyl group, which is a further oxidized form of the methylsulfinyl group.

    6,7-Dihydro-2-(ethylsulfinyl)-5H-pyrrolo(1,2-a)imidazole: Features an ethylsulfinyl group instead of a methylsulfinyl group.

Uniqueness

6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole is unique due to its specific substituent, which imparts distinct chemical and biological properties. The presence of the methylsulfinyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

CAS No.

128366-10-9

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-methylsulfinyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C7H10N2OS/c1-11(10)7-5-9-4-2-3-6(9)8-7/h5H,2-4H2,1H3

InChI Key

XJDSACWUCWIGEB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CN2CCCC2=N1

Origin of Product

United States

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